![molecular formula C19H21FN2O4 B13409124 7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid is a compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria . It is commonly used in veterinary medicine and is part of the third generation of fluoroquinolones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid involves multiple steps. One common method includes the cyclization of a suitable precursor with a fluorinated quinolone derivative . The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds. These derivatives often exhibit different pharmacological properties and can be used for various applications .
Aplicaciones Científicas De Investigación
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Used in the development of new antibiotics and for treating bacterial infections in animals.
Industry: Employed in the synthesis of other fluoroquinolone derivatives for various applications
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV .
Comparación Con Compuestos Similares
Similar Compounds
Ofloxacin: Another fluoroquinolone with similar antibacterial properties.
Marbofloxacin: A third-generation fluoroquinolone used in veterinary medicine.
Ciprofloxacin: A widely used fluoroquinolone for treating various bacterial infections.
Uniqueness
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid is unique due to its specific structural features, such as the presence of a hydroxypiperidinyl group and a fluorine atom at specific positions. These features contribute to its high potency and broad-spectrum activity compared to other fluoroquinolones .
Propiedades
Fórmula molecular |
C19H21FN2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
7-fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O4/c1-10-4-5-12-16-13(18(24)14(19(25)26)9-22(10)16)7-15(20)17(12)21-6-2-3-11(23)8-21/h7,9-11,23H,2-6,8H2,1H3,(H,25,26) |
Clave InChI |
OOZLYRJGBGUXJY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCCC(C4)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



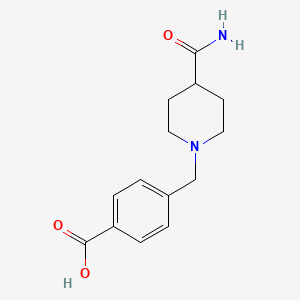
![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
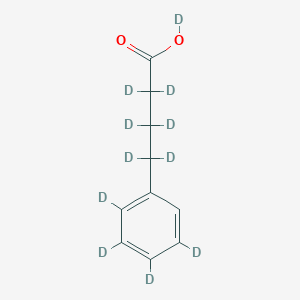
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
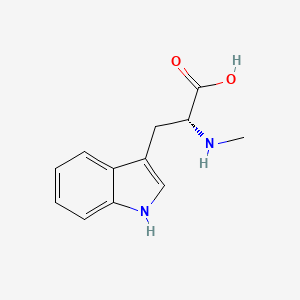

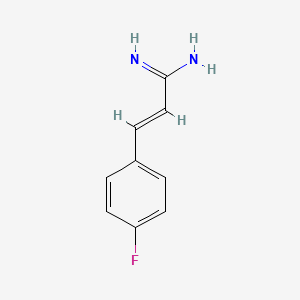
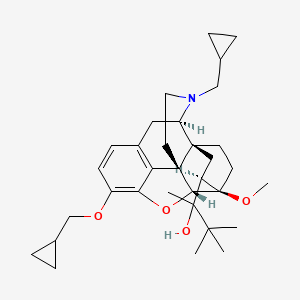
![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)

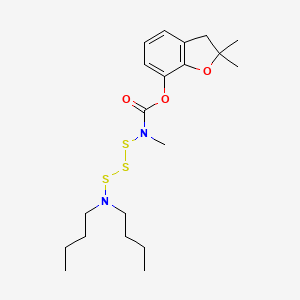

![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
